Molecular Weight: The Target Compound is the Lowest MW Member in Its Immediate Analog Series
The target compound has a molecular weight of 347.33 g/mol . This is the lowest molecular weight among the most closely related commercial analogs in the N-(pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide series, where the addition of substituents leads to higher molecular weights. This is a direct consequence of its minimal substitution pattern, consisting only of a 2-methyl group on the pyridopyrimidine core and no substituents on the chromene ring.
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 347.33 g/mol |
| Comparator Or Baseline | N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide (CAS 942001-24-3): 361.36 g/mol. N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide (CAS 946235-03-6): 405.41 g/mol . |
| Quantified Difference | 14.03 g/mol lower than CAS 942001-24-3; 58.08 g/mol lower than CAS 946235-03-6. |
| Conditions | Calculated from molecular formulas: C19H13N3O4 vs. C20H15N3O4 vs. C22H19N3O5. |
Why This Matters
Lower molecular weight is a favorable parameter in drug discovery, often correlating with better ligand efficiency and permeability, making this the preferred starting point for fragment-based or lead optimization programs.
